

Spectroscopic and Synthetic Profile of Methyl Indole-3-Carboxylates: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-*iodo*-1*H*-indole-3-carboxylate

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive experimental spectroscopic data for **Methyl 4-*iodo*-1*H*-indole-3-carboxylate** is not readily available in the reviewed scientific literature. This guide provides a detailed analysis of the spectroscopic data for the parent compound, Methyl 1*H*-indole-3-carboxylate, and discusses the anticipated spectral modifications resulting from 4-iodination.

Introduction

Indole-3-carboxylate esters are pivotal structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in synthetic organic chemistry. The strategic introduction of a halogen, such as iodine, at the C4 position of the indole nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This technical guide offers a summary of the available spectroscopic data for Methyl 1*H*-indole-3-carboxylate and outlines a general synthetic and characterization workflow.

Spectroscopic Data of Methyl 1*H*-indole-3-carboxylate

The following tables summarize the key spectroscopic data for the parent compound, Methyl 1*H*-indole-3-carboxylate. The data has been compiled from various sources and is presented for reference.[\[1\]](#)[\[2\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.8	br s	-	N-H
~8.1	d	~3.0	H-2
~7.9	d	~7.8	H-4
~7.4	d	~8.2	H-7
~7.2	t	~7.6	H-6
~7.1	t	~7.5	H-5
3.84	s	-	-OCH ₃

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
165.0	C=O
136.0	C-7a
130.0	C-2
126.0	C-3a
123.0	C-6
121.5	C-5
120.0	C-4
112.0	C-7
107.0	C-3
51.0	-OCH ₃

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Methyl 1H-indole-3-carboxylate.[\[2\]](#)

m/z	Interpretation
175.06	[M] ⁺
144.04	[M - OCH ₃] ⁺
116.05	[M - COOCH ₃] ⁺

Technique: Electron Ionization (EI)

Infrared (IR) Spectroscopy Data

A definitive IR spectrum for Methyl 1H-indole-3-carboxylate is not readily available. However, the characteristic absorption for the carbonyl (C=O) stretch of the ester group in a similar

compound, methyl 1-methyl-1H-indole-3-carboxylate, is reported at 1704 cm^{-1} . It is expected that Methyl 1H-indole-3-carboxylate will exhibit strong absorptions around 3300 cm^{-1} for the N-H stretch and around 1700 cm^{-1} for the C=O stretch.

Expected Spectroscopic Influence of 4-Iodination

The introduction of an iodine atom at the C4 position of the indole ring is expected to induce notable changes in the NMR spectra due to its electron-withdrawing and anisotropic effects.

- ^1H NMR: The proton at C5, now adjacent to the iodine, would likely experience a downfield shift. The signal for the H-4 proton would be absent. The remaining aromatic protons would also experience shifts, albeit to a lesser extent.
- ^{13}C NMR: The most significant effect would be the large upfield shift of the C4 signal due to the heavy atom effect of iodine. The C3a and C5 signals would also be influenced.

Experimental Protocols

Synthesis of Methyl 1H-indole-3-carboxylate

A common method for the synthesis of Methyl 1H-indole-3-carboxylate is the Fischer-Speier esterification of indole-3-carboxylic acid.[\[3\]](#)

Materials:

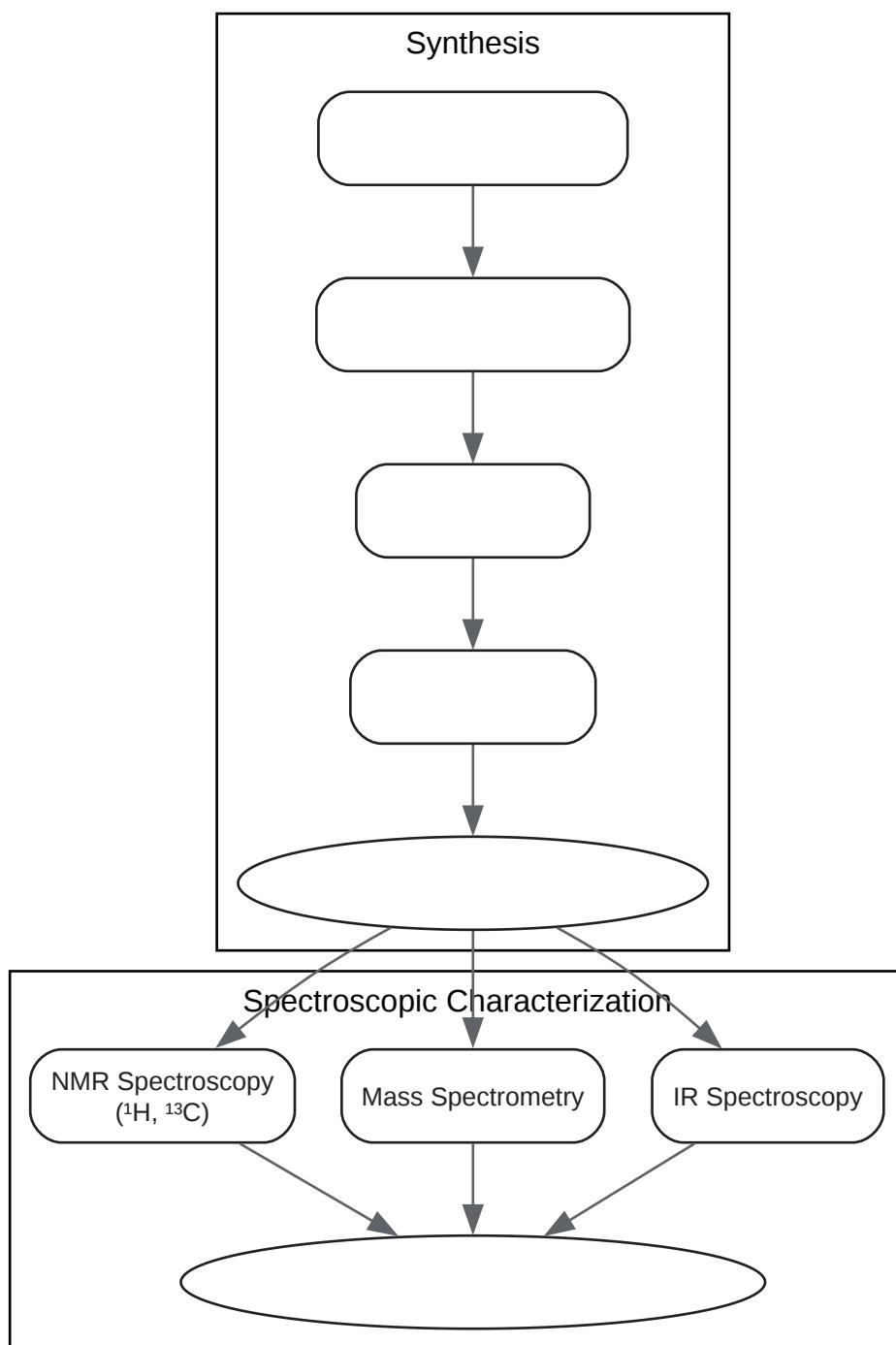
- Indole-3-carboxylic acid
- Anhydrous Methanol
- Concentrated Sulfuric Acid
- Sodium Bicarbonate (saturated solution)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- To a solution of indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
- The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- The crude Methyl 1H-indole-3-carboxylate can be further purified by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted methyl indole-3-carboxylate.

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